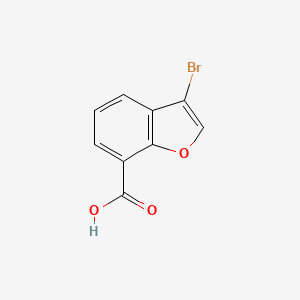
(4-aminooxan-2-yl)methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminooxan-2-yl)methanol, Mixture of diastereomers (4-AOM) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-AOM has been found to possess a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of (4-aminooxan-2-yl)methanol, Mixture of diastereomers is not yet fully understood. However, it is believed to act by binding to certain enzymes and inhibiting their activity. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been shown to interact with DNA, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess a variety of biochemical and physiological effects. In laboratory studies, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess anti-diabetic and anti-hypertensive effects, as well as to protect against certain types of neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has numerous advantages and limitations for laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is prone to degradation, making it difficult to store for long periods of time. Additionally, the compound is highly soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are numerous potential future directions for research on (4-aminooxan-2-yl)methanol, Mixture of diastereomers. One potential direction would be to further investigate the compound’s mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of heterocyclic compounds and pharmaceuticals. Additionally, research could be conducted on the compound’s potential use as a tool for the study of enzyme-catalyzed reactions and the development of new drugs. Finally, further research could be conducted on the compound’s potential use as a protective agent against certain types of neurological damage.
Métodos De Síntesis
(4-aminooxan-2-yl)methanol, Mixture of diastereomers is synthesized through a multi-step process that involves the reaction of 4-amino-2-oxazoline with methanol. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps to produce the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at an elevated temperature. The reaction is typically complete within a few hours and yields a mixture of diastereomers.
Aplicaciones Científicas De Investigación
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in the synthesis of a variety of compounds, including a range of heterocyclic compounds and pharmaceuticals. (4-aminooxan-2-yl)methanol, Mixture of diastereomers has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been investigated as a potential tool for the study of enzyme-catalyzed reactions and for the development of new drugs.
Propiedades
IUPAC Name |
(4-aminooxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORHCDNTOFUFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)








